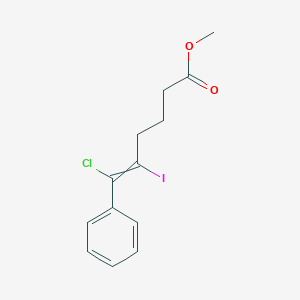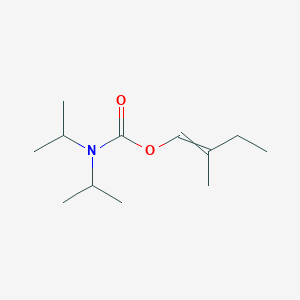
Pubchem_71378058
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71378058 is a chemical compound listed in the PubChem database, which is an open repository for chemical structures, biological activities, and biomedical annotations. This compound is part of a vast collection of chemical information that is freely accessible to the public .
Preparation Methods
The preparation methods for Pubchem_71378058 involve various synthetic routes and reaction conditions. These methods can include physical vapor deposition (PVD), chemical solution deposition (CSD), chemical vapor deposition (CVD), and molecular beam epitaxy (MBE) . Industrial production methods often focus on optimizing yield, purity, and scalability, ensuring that the compound can be produced efficiently and cost-effectively .
Chemical Reactions Analysis
Pubchem_71378058 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of major products that are structurally related to the original compound .
Scientific Research Applications
Pubchem_71378058 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology, it can be employed to investigate cellular processes and molecular interactions. In medicine, the compound may be explored for its potential therapeutic effects, including its role in drug development and disease treatment. Industrial applications include its use in the production of materials with specific properties, such as catalysts or electronic components .
Mechanism of Action
The mechanism of action of Pubchem_71378058 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Pubchem_71378058 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or similar biological activities. For instance, compounds listed in databases like ChEMBL, KEGG Compound, and DrugBank may share structural similarities or functional properties with this compound . By comparing these compounds, researchers can identify unique features and potential advantages of this compound in various applications.
Properties
CAS No. |
648908-97-8 |
|---|---|
Molecular Formula |
C18H30Ge2N2O10S |
Molecular Weight |
611.8 g/mol |
InChI |
InChI=1S/C18H18Ge2N2O4S.6H2O/c19-11-9-17(23)21-13-1-5-15(6-2-13)27(25,26)16-7-3-14(4-8-16)22-18(24)10-12-20;;;;;;/h1-8H,9-12H2,(H,21,23)(H,22,24);6*1H2 |
InChI Key |
DVNREEVYDOESJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC[Ge])S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC[Ge].O.O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


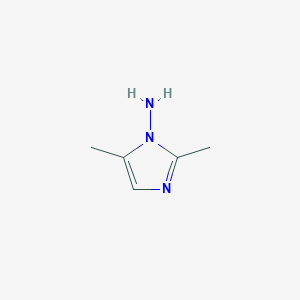
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine](/img/structure/B12610240.png)
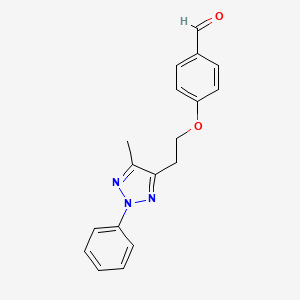
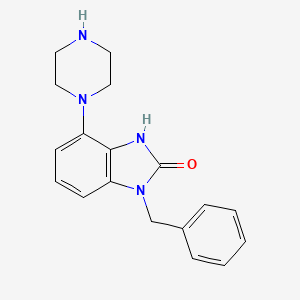

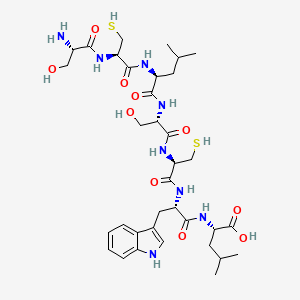
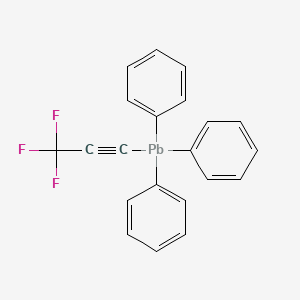
![1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12610261.png)
![3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid](/img/structure/B12610265.png)
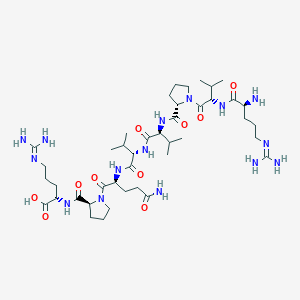
![3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12610287.png)

